molecular formula C10H8ClNO B076759 3-(Chloromethyl)-5-phenylisoxazole CAS No. 14731-10-3

3-(Chloromethyl)-5-phenylisoxazole

Cat. No. B076759
CAS RN: 14731-10-3
M. Wt: 193.63 g/mol
InChI Key: MLJJRVMANUGETQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-phenylisoxazole and related compounds involves various chemical reactions that allow the introduction of the chloromethyl and phenyl groups to the isoxazole ring. A common approach involves the reaction of 5-chloroalkyl-3-phenyl-4,5-dihydroisoxazoles with strong bases, leading to unexpected new synthesis pathways and the formation of unique bicyclic ring systems (Burrowes, Jackson, Faulks, & Sharp, 1977). This highlights the versatility of isoxazole chemistry in generating compounds with diverse structural motifs.

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-5-phenylisoxazole has been elucidated through crystallographic studies, revealing insights into the arrangement of atoms within the molecule. One study determined the crystal structure of a related compound, 3-chloro-5-phenylisoxazole, showing that the phenyl and isoxazole rings are twisted by 15°, suggesting non-coplanarity between these rings (Cannas, Cristini, & Marongiu, 1979). This non-coplanarity is significant for understanding the electronic distribution and reactivity of the compound.

Chemical Reactions and Properties

3-(Chloromethyl)-5-phenylisoxazole undergoes various chemical reactions due to the presence of the chloromethyl group, which acts as a reactive site for nucleophilic substitution reactions. The compound's reactivity has been demonstrated in studies where it reacts with nucleophiles to introduce different functional groups at the 5-position, showcasing its versatility as a precursor for synthesizing a wide range of derivatives (Gadzhily et al., 2011).

Physical Properties Analysis

The physical properties of 3-(Chloromethyl)-5-phenylisoxazole, such as melting point, solubility, and crystal structure, are influenced by the molecular structure of the compound. The crystallographic study mentioned above provides detailed information on the unit cell dimensions and space group, which are crucial for understanding the solid-state properties of the compound (Cannas, Cristini, & Marongiu, 1979).

Chemical Properties Analysis

The chemical properties of 3-(Chloromethyl)-5-phenylisoxazole, including acidity, basicity, and reactivity towards various reagents, stem from its functional groups. The chloromethyl group, in particular, is a key determinant of the compound's reactivity, allowing for the formation of new bonds and the introduction of additional functional groups through nucleophilic substitution reactions. The compound's interaction with strong bases, leading to novel synthesis pathways, exemplifies its reactive nature (Burrowes, Jackson, Faulks, & Sharp, 1977).

Scientific Research Applications

  • Tautomerism and Basicity : Isoxazole derivatives, including those similar to 3-(Chloromethyl)-5-phenylisoxazole, exhibit tautomerism and possess notable basicity properties. This characteristic is important in understanding their chemical behavior in different environments (Boulton & Katritzky, 1961).

  • Molecular Structure Analysis : Detailed analysis of similar compounds like 3-chloro-5-phenylisoxazole has been conducted using X-ray crystallography. These studies provide insights into the molecular and crystal structures of these compounds (Cannas et al., 1979).

  • Biological Activity : A study focusing on novel derivatives of comenic acid containing isoxazole moieties, including 3-(Chloromethyl)-5-phenylisoxazole, showed a synergistic effect in combination with the antitumor drug Temozolomid. This indicates potential applications in chemotherapy for brain tumors (Kletskov et al., 2018).

  • Synthesis of Functional Derivatives : Research has been conducted on the synthesis of functional isoxazole derivatives from 3-chloromethyl-5-phenylisoxazole. This involves reactions with various compounds, highlighting the versatility of this chemical in synthesizing diverse isoxazole derivatives (Potkin et al., 2015).

  • Electronic Structure Analysis : Investigations into the electronic structure of similar compounds, such as 4-chlorophenylisoxazoles, have been carried out using spectroscopy and quantum chemical calculations. This research helps understand how substituents affect the electronic structure of isoxazole rings (Poleshchuk et al., 1994).

  • Photoreaction Studies : The photochemical reactions of isoxazoles have been studied, revealing the behavior of these compounds under light exposure. Such studies are crucial for understanding the stability and reactivity of these compounds under different conditions (SatoTadashi et al., 1973).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

3-(chloromethyl)-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJJRVMANUGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363313
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-phenylisoxazole

CAS RN

14731-10-3
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-phenyl-1,2-oxazole
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Synthesis routes and methods I

Procedure details

Thionyl chloride (7.55 ml) was added to a solution of (5-phenyl-3-isoxazolyl)methanol (12.1 g) in toluene (50 ml) and stirred at 80° C. for 3 hours. Water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain 3-(chloromethyl)-5-phenylisoxazole (11.8 g, yield 88%) as pale-yellow crystals. m.p. 46-47° C.
Quantity
7.55 mL
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12.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Hydroxymethyl-5-phenylisoxazole (2.10 g, 12 mmol) was refluxed with triphenylphosphine (3.14 g, 12 mmol) in carbon tetrachloride (40 ml) overnight. After cooling the solvent was removed under reduced pressure and the residue taken up in ether, the solution filtered and concentrated to give an oil. This material was filtered through a plug of silicagel (5 g, ether-hexane 1:1) to remove triphenylphosphine oxide then crystallised to give the title compound (1.33 g, 6.9 mmol, 58%); m.p. 48°-9° C.; νmax (CHCl3) 3000, 1610, 1590, 1570, 1450, 1265, 945, 690 cm-1 ; δH (CDCl3) 4.55 (2H, s, CH2Cl), 6.55 (1H, s, CH-het) 7.2-8.0 (5H, m, Ph).
Quantity
2.1 g
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reactant
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3.14 g
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40 mL
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-phenylisoxazole
Reactant of Route 2
3-(Chloromethyl)-5-phenylisoxazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-phenylisoxazole

Citations

For This Compound
3
Citations
AV Kletskov, VI Potkin, IA Kolesnik… - Natural Product …, 2018 - journals.sagepub.com
… Ester 2 further was alkylated with 3-chloromethyl-5phenylisoxazole 3a and 4,5-dichloro-3-chloromethylisothiazole 3b in DMF in the presence of anhydrous K2CO3 and corresponding …
Number of citations: 12 journals.sagepub.com
IA Kolesnik, AV Kletskov, SK Petkevich… - … AND FUNCTION OF …, 2018 - ibn.idsi.md
Isothiazole and isoxazole are known to be fragments of wide range of biologically active compounds [1]. These 1, 2-azoles often exhibit similar biological activity [2, 3]. Previously we …
Number of citations: 0 ibn.idsi.md
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
Herein, we report a copper(I)-catalyzed ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones, furnishing a series of densely substituted novel spiro[isoquinoline-4,2'- [1,3…
Number of citations: 2 www.sciencedirect.com

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